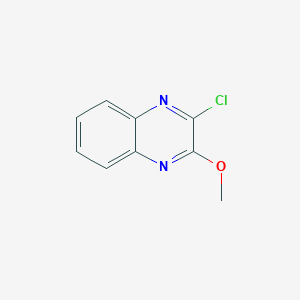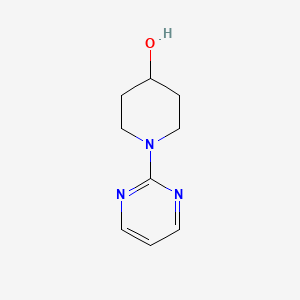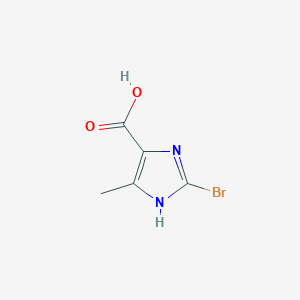![molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6](/img/structure/B1320963.png)
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Descripción general
Descripción
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .
Chemical Reactions Analysis
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .
Aplicaciones Científicas De Investigación
- Application : This compound can be used in the synthesis of highly functionalized pyrazolone systems .
- Method of Application : The compound is used in the epoxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using alkaline hydrogen peroxide, resulting in the formation of 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives .
- Results : The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .
Chemical Synthesis
Material Science
- Application : This compound is used in the chemical industry, specifically in the production of certain types of chemicals .
- Application : This compound has been used in anticancer research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
- Application : This compound has been used in antimicrobial research .
- Method of Application : The compound is used in the synthesis of novel 4- (Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substituted phenyl) Azetidin-2-One Derivatives .
- Results : The newly synthesized conjugates were evaluated for their antimicrobial potential .
Chemical Industry
Anticancer Research
Antimicrobial Research
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIRMOGNCYIDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


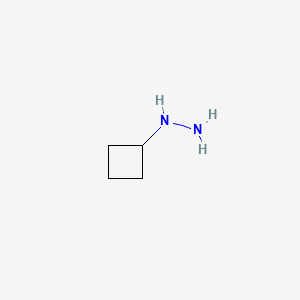

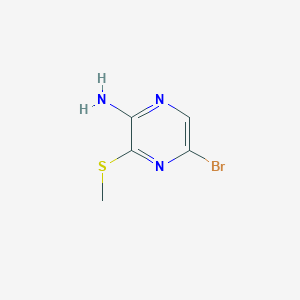

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)




